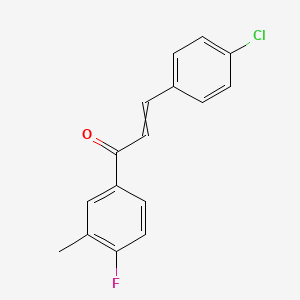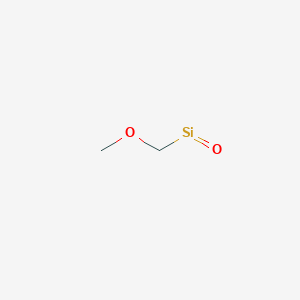
CID 78061002
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78061002” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of CID 78061002 involves specific synthetic routes and reaction conditions. These methods typically include the use of advanced tandem mass spectrometry techniques to unveil structural details of metabolites and lipids . The synthesis may involve the chlorination of silicides, such as calcium silicide, to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve the use of crystal forms and preparation techniques that provide good physiochemical stability, regular crystal habit, and good particle size uniformity . The process is optimized for impurity removal, ease of filtration, and high yield.
Analyse Chemischer Reaktionen
Types of Reactions: CID 78061002 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, it is stable under air or nitrogen at temperatures up to 400°C but decomposes in the presence of Lewis bases even at room temperature .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include chlorinating agents and bases. The reaction conditions are carefully controlled to ensure the desired outcomes, such as the production of silicon-based components for semiconducting devices .
Major Products Formed: The major products formed from reactions involving this compound include silicon tetrachloride and dodecachloroneopentasilane. These products are useful in various applications, including the manufacturing of photovoltaic cells .
Wissenschaftliche Forschungsanwendungen
CID 78061002 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, while in industry, it is utilized in the production of semiconducting devices and other advanced materials .
Wirkmechanismus
The mechanism of action of CID 78061002 involves its interaction with specific molecular targets and pathways. For example, it may act as a reagent in deoxygenation reactions, where it interacts with phosphine oxides to produce the desired products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 78061002 include hexachlorodisilane and other chlorosilanes. These compounds share similar chemical properties and are used in related applications .
Uniqueness: this compound is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and produce valuable products makes it a compound of significant interest in scientific research and industrial applications .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial practitioners alike.
Eigenschaften
Molekularformel |
C2H5O2Si |
|---|---|
Molekulargewicht |
89.14 g/mol |
InChI |
InChI=1S/C2H5O2Si/c1-4-2-5-3/h2H2,1H3 |
InChI-Schlüssel |
YRUZSSMINRASQS-UHFFFAOYSA-N |
Kanonische SMILES |
COC[Si]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


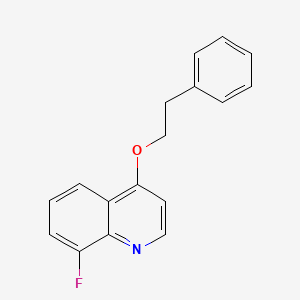

![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
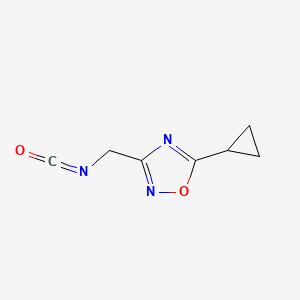
![Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B14305917.png)

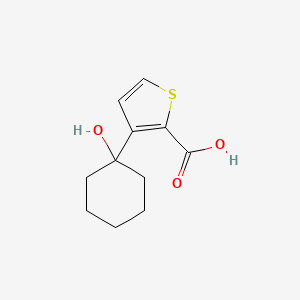
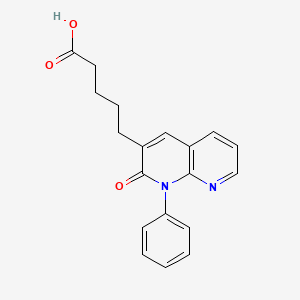
![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)
![1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene](/img/structure/B14305939.png)

